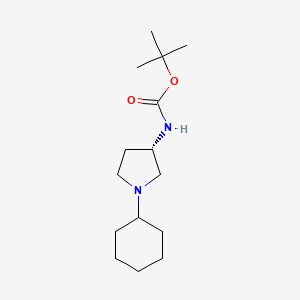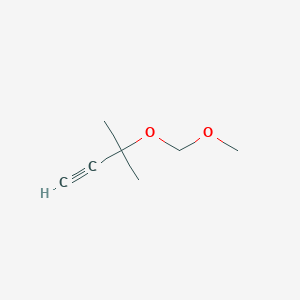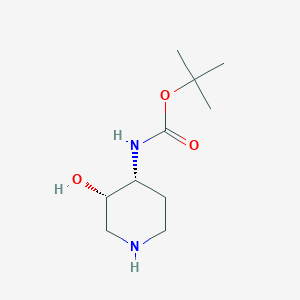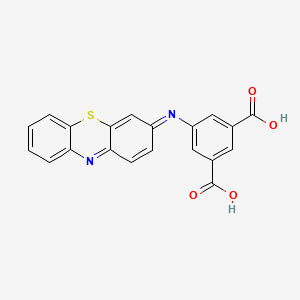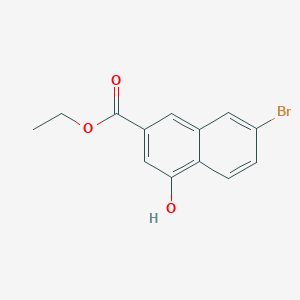
Ethyl 7-bromo-4-hydroxy-2-naphthoate
Vue d'ensemble
Description
Ethyl 7-bromo-4-hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H11BrO3 . It has a molecular weight of 295.13 g/mol . This compound is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of Ethyl 7-bromo-4-hydroxy-2-naphthoate can be represented by the SMILES notation:CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)O . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis
Ethyl 7-bromo-4-hydroxy-2-naphthoate has a density of 1.533g/cm3 . It has a boiling point of 450.24ºC at 760 mmHg . The compound has a flash point of 226.098ºC . It has a LogP value of 3.48460, indicating its lipophilicity . The compound should be stored at 2-8°C, under nitrogen .Applications De Recherche Scientifique
Carboxylation in Synthesis
Researchers Suerbaev, Aldabergenov, and Kudaibergenov (2015) explored the use of alkali metal salts of ethylcarbonic acid for carboxylating hydroxyarens like naphthols. They developed simple procedures for synthesizing hydroxynaphthoic acids, demonstrating the potential of compounds like Ethyl 7-bromo-4-hydroxy-2-naphthoate in organic synthesis and drug preparation, such as salicylic acid and p-hydroxybenzoic acid (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).
Asymmetric Synthesis
Bringmann et al. (2003) reported the asymmetric synthesis of a compound related to Ethyl 7-bromo-4-hydroxy-2-naphthoate, demonstrating the relevance of such compounds in enantioselective synthesis, a crucial aspect of modern chemistry (Bringmann, Breuning, Henschel, & Hinrichs, 2003).
Antitumor Activity
Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound structurally similar to Ethyl 7-bromo-4-hydroxy-2-naphthoate, and evaluated its antitumor properties. This suggests potential applications of Ethyl 7-bromo-4-hydroxy-2-naphthoate in cancer research (Liu et al., 2018).
Synthesis of 2-Hydroxy-6-Naphthoic Acid
Wang et al. (2013) focused on synthesizing 2-Hydroxy-6-naphthoic acid from 2-Naphthol, indicating the importance of Ethyl 7-bromo-4-hydroxy-2-naphthoate in the synthesis of polyaromatic esters, which are vital in various industrial applications (Wang, Li, Gong, Zhao, & Zhang, 2013).
Synthesis of Alpha-Hydroxyalkyl Allenic Esters
Park and Lee (2008) developed a method for synthesizing alpha-hydroxyalkyl allenic esters, a process in which compounds like Ethyl 7-bromo-4-hydroxy-2-naphthoate could play a role due to their structural similarity (Park & Lee, 2008).
Antibacterial and Antifungal Activities
Nagaraja et al. (2007) synthesized ethyl naphtho(2,1-b)furan-2-carboxylate and investigated its antibacterial and antifungal activities. This demonstrates the potential of Ethyl 7-bromo-4-hydroxy-2-naphthoate in developing new antimicrobial agents (Nagaraja, Prakash, Kumaraswamy, Vaidya, & Mahadevan, 2007).
Intermediate in Anti-Inflammatory Agents
Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in creating anti-inflammatory drugs. Ethyl 7-bromo-4-hydroxy-2-naphthoate could be relevant in similar processes (Xu & He, 2010).
Crystal and Molecular Structure Studies
Kaur et al. (2012) focused on the crystal and molecular structures of compounds similar to Ethyl 7-bromo-4-hydroxy-2-naphthoate, providing insights into the physical properties of such compounds, crucial for material science and pharmaceutical applications (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Propriétés
IUPAC Name |
ethyl 7-bromo-4-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-2-17-13(16)9-5-8-6-10(14)3-4-11(8)12(15)7-9/h3-7,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWIXWCOUVXFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-4-hydroxy-2-naphthoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



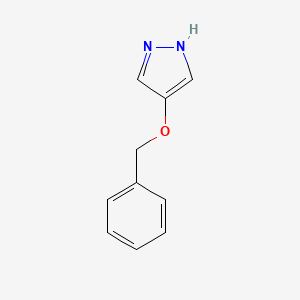
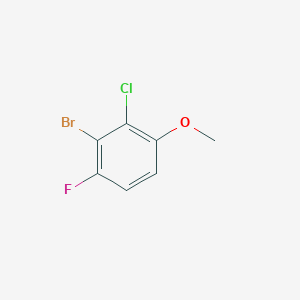

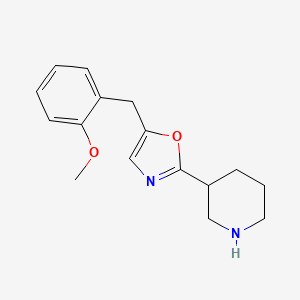
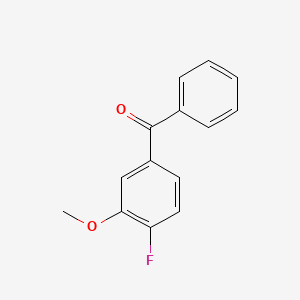
![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
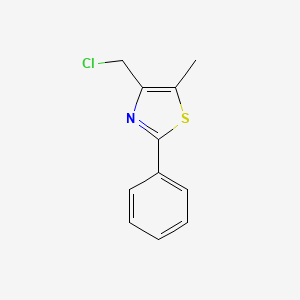
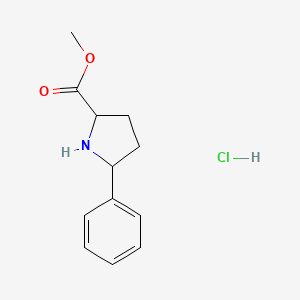
![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)
